

6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid molecular weight

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Compound of Interest

Compound Name: 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid

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An In-depth Technical Guide to **6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid**

Executive Summary: This document provides a comprehensive technical overview of **6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the imidazopyridine family, this molecule serves as a crucial building block for the synthesis of complex pharmaceutical agents. This guide details its physicochemical properties, proposes a logical synthetic pathway based on established chemical principles, explores its applications in drug discovery, and outlines essential safety and handling protocols. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Introduction: The Imidazo[1,5-a]pyridine Scaffold

Nitrogen-fused heterocyclic compounds are a cornerstone of modern drug discovery, forming the core structure of numerous therapeutic agents. Within this class, the imidazopyridine scaffold is prominent due to the wide range of biological activities its derivatives exhibit. While the imidazo[1,2-a]pyridine isomer is more commonly documented, the imidazo[1,5-a]pyridine ring system offers a distinct arrangement of nitrogen atoms, leading to unique electronic and steric properties. This structural variance is critical for fine-tuning molecular interactions with biological targets.

6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid is a bifunctional derivative of this scaffold.

The bromine atom at the 6-position serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond-forming reactions (e.g., Suzuki, Buchwald-Hartwig couplings), allowing for molecular elaboration. The carboxylic acid at the 3-position provides a site for amide bond formation, a key linkage in many drug molecules, and can act as a hydrogen bond donor/acceptor or a surrogate for other functional groups. This guide provides a detailed examination of this high-value research chemical.

Physicochemical and Structural Characteristics

The fundamental properties of **6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid** are summarized below. It is crucial to note that while the molecular formula and weight are definitive, other identifiers like a specific CAS number are not readily available in public databases, and data is often conflated with the more common 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid isomer (CAS: 944896-42-8).

Property	Value	Source(s)
IUPAC Name	6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid	-
Molecular Formula	C ₈ H ₅ BrN ₂ O ₂	[1][2]
Molecular Weight	241.04 g/mol	[1][2]
Appearance	Off-white to light brown solid (Predicted)	[3]
SMILES	O=C(O)c1cn2cc(Br)ccc2n1	-
InChIKey	(Predicted for [1,5-a] isomer)	-
Storage Conditions	Store at 2-8°C, under dry, inert atmosphere	[4][5]

Synthesis and Mechanistic Rationale

While a specific, published protocol for the direct synthesis of **6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid** is not readily available, a logical and chemically sound pathway

can be proposed based on established methodologies for constructing the imidazo[1,5-a]pyridine core and subsequent functionalization.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process: first, the construction of the core 6-bromo-substituted heterocyclic scaffold, followed by the introduction of the carboxylic acid moiety at the 3-position.

Stage 1: Formation of the 6-Bromoimidazo[1,5-a]pyridine Core This stage typically involves the condensation and cyclization of a substituted 2-aminomethylpyridine with a suitable reagent.

- Starting Material: The synthesis would commence with 5-Bromo-2-pyridinemethanamine.
- Cyclization: Reaction with a glyoxal equivalent or a similar two-carbon electrophile in the presence of an acid catalyst would lead to the formation of the imidazole ring fused to the pyridine core. The choice of cyclizing agent is critical for forming the five-membered ring.

Stage 2: C3-Carboxylation The 3-position of the imidazo[1,5-a]pyridine ring is electron-rich and susceptible to electrophilic attack. However, direct carboxylation can be challenging. A more reliable method involves a formylation followed by oxidation.

- Vilsmeier-Haack Formylation: The 6-bromo-imidazo[1,5-a]pyridine intermediate is reacted with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide). This is a classic method for introducing an aldehyde group onto electron-rich heterocycles. The electrophilic Vilsmeier reagent preferentially attacks the C3 position.
- Oxidation: The resulting 6-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde is then oxidized to the corresponding carboxylic acid. Common and effective oxidizing agents for this transformation include potassium permanganate ($KMnO_4$) or Pinnick oxidation conditions (sodium chlorite and a scavenger).

Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde

- To a cooled ($0^\circ C$) and stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents), add phosphorus oxychloride ($POCl_3$, 1.2 equivalents) dropwise under an inert

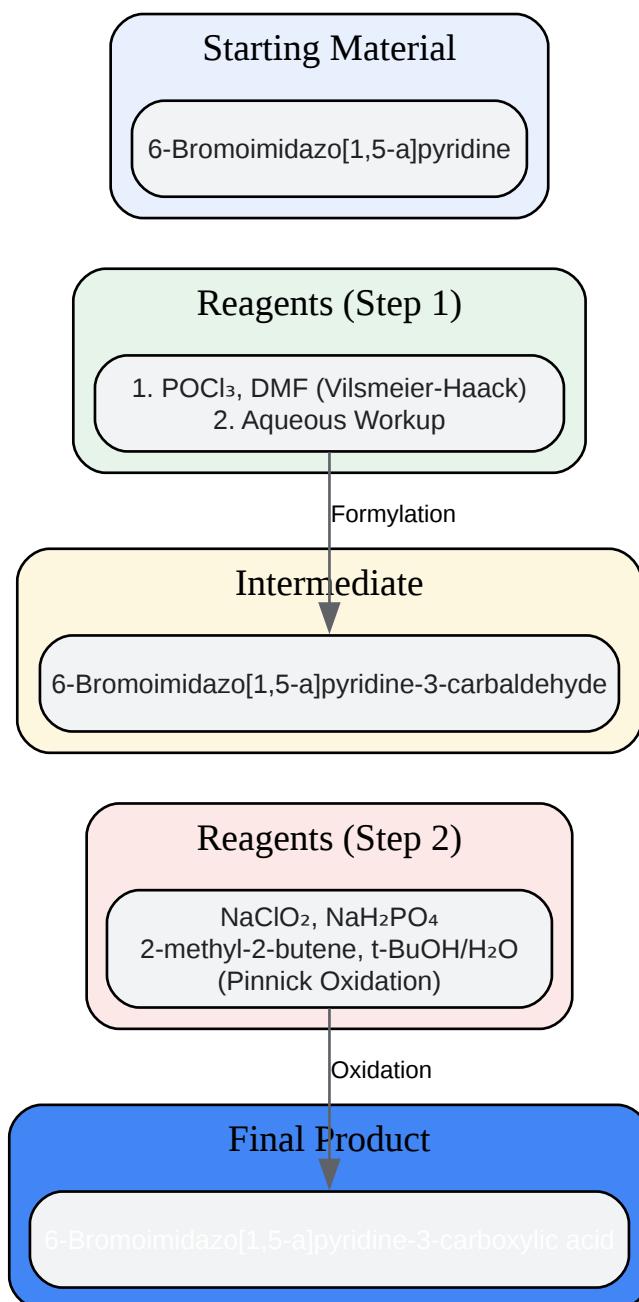
nitrogen atmosphere. Stir the mixture for 30 minutes to pre-form the Vilsmeier reagent.

- Dissolve 6-Bromoimidazo[1,5-a]pyridine (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.
- Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring by TLC for the consumption of the starting material.
- Cool the reaction mixture and quench by pouring it slowly onto crushed ice with vigorous stirring, followed by neutralization with a saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude aldehyde by silica gel column chromatography.

Step 2: Oxidation to **6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid**

- Dissolve the purified 6-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde (1 equivalent) in a mixture of tert-butanol and water.
- Add 2-methyl-2-butene (a chlorine scavenger, 4-5 equivalents) to the solution.
- In a separate flask, prepare a solution of sodium chlorite (NaClO_2 , 1.5 equivalents) and sodium dihydrogen phosphate (NaH_2PO_4 , 1.5 equivalents) in water.
- Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
- Stir the reaction for 4-6 hours until TLC analysis indicates complete conversion.
- Quench the reaction with a sodium sulfite solution, acidify the mixture with dilute HCl to precipitate the product.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Synthesis Workflow Diagram



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Caption: Proposed synthesis of the target compound.

Protocol Validation and Trustworthiness

To ensure the identity and purity of the synthesized compound, a self-validating system of analysis is required.

- Chromatography: Thin-layer chromatography (TLC) should be used to monitor reaction progress and High-Performance Liquid Chromatography (HPLC) to assess the purity of the final product.
- Spectroscopy: The structure of the intermediate and final product must be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) and Mass Spectrometry (MS) to verify the molecular weight.

Applications in Medicinal Chemistry and Drug Discovery

6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid is a valuable scaffold for building diverse libraries of molecules for biological screening. Its utility stems from its two distinct functional handles.

- Key Intermediate: A closely related isomer, 6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid, is utilized as a key intermediate in the synthesis of kinase inhibitors and agents targeting the central nervous system.^[6] By logical extension, the 3-carboxylic acid isomer serves a similar and complementary role, allowing for different substitution patterns and vector space in drug design.
- Synthetic Versatility:
 - The carboxylic acid group is readily converted to amides, esters, or other functional groups. This is crucial for mimicking peptide bonds or for exploring structure-activity relationships (SAR) by introducing a variety of substituents.
 - The bromo group is a prime site for metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups, significantly increasing the molecular complexity and enabling the exploration of key pharmacophoric features.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the imidazo[1,5-a] isomer is not widely available, data from the closely related 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid provides a strong basis for safe handling procedures.

- Hazard Identification: The compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear appropriate chemical-resistant gloves.
 - Eye Protection: Use safety glasses with side shields or chemical goggles.
 - Skin and Body Protection: Wear a laboratory coat.
- Handling:
 - Use only in a well-ventilated area, preferably in a chemical fume hood.
 - Avoid breathing dust, fumes, or vapors.
 - Avoid contact with skin, eyes, and clothing.
 - Wash hands thoroughly after handling.
- First Aid Measures:
 - If on Skin: Wash with plenty of soap and water.
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - If Inhaled: Remove person to fresh air and keep comfortable for breathing.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C) under an inert atmosphere.[\[5\]](#)[\[7\]](#)

Conclusion

6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid, despite being less documented than its [1,2-a] isomer, represents a heterocyclic building block with high potential for synthetic and medicinal chemistry. Its dual functionality allows for orthogonal chemical modifications, making

it an ideal scaffold for generating novel compounds in drug discovery programs, particularly in the areas of kinase inhibition and neuroscience. The proposed synthetic route and handling guidelines in this document provide a solid framework for researchers to safely and effectively incorporate this compound into their research endeavors.

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